PD 168368
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXUTWMFMAQJO-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of PD 168368: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168368 is a potent and selective non-peptide competitive antagonist of the neuromedin B receptor (NMB-R), also known as the bombesin receptor subtype 1 (BB1). Its primary mechanism of action involves the direct blockade of NMB-R, thereby inhibiting the physiological effects of its endogenous ligand, neuromedin B (NMB). This antagonism has been shown to modulate downstream signaling pathways, including the mTOR/p70S6K/4EBP1 and AKT/GSK-3β cascades, which are implicated in cell growth, migration, and survival. Notably, this compound also exhibits off-target activity as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in the innate immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Primary Mechanism of Action: Neuromedin B Receptor Antagonism
This compound functions as a competitive antagonist at the neuromedin B receptor. This means it binds to the receptor at the same site as the endogenous ligand, neuromedin B, but does not activate the receptor. By occupying the binding site, this compound prevents NMB from binding and initiating the downstream signaling cascade. Studies have demonstrated that this compound competitively inhibits NMB binding across various species.[1]
Quantitative Analysis of Receptor Binding and Functional Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of this compound for Bombesin Receptor Subtypes
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference(s) |
| NMB-R (BB1) | This compound | Ki | 15 - 45 | Human, Mouse, Rat | [1][2] |
| This compound | IC50 | 96 | Human | [2][3] | |
| GRP-R (BB2) | This compound | IC50 | 3500 | Human | |
| BRS-3 (BB3) | This compound | Ki | >10,000 | Human |
Data indicates high affinity and selectivity for NMB-R over other bombesin receptor subtypes.
Downstream Signaling Pathways Modulated by NMB-R Antagonism
In the context of cancer biology, particularly in breast cancer cell lines such as MDA-MB-231, antagonism of NMB-R by this compound has been shown to inhibit key signaling pathways involved in cell proliferation, migration, and invasion. Specifically, this compound (at a concentration of 10 µM) suppresses the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways. This leads to a reduction in epithelial-mesenchymal transition (EMT), characterized by the upregulation of E-cadherin and downregulation of vimentin.
Off-Target Activity: Formyl Peptide Receptor Agonism
Interestingly, this compound demonstrates a potent agonistic effect on formyl peptide receptors (FPRs), which are G protein-coupled receptors primarily involved in chemotaxis and the inflammatory response. This activity is considered an off-target effect relative to its intended antagonism of NMB-R.
Quantitative Analysis of FPR Agonism
The agonist activity of this compound on FPRs has been quantified, revealing nanomolar potency, particularly for FPR1 and FPR2.
Table 2: Agonist Activity (EC50) of this compound on Formyl Peptide Receptors
| Receptor Subtype | Parameter | Value (nM) | Reference(s) |
| FPR1 | EC50 | 0.57 | |
| FPR2 | EC50 | 0.24 | |
| FPR3 | EC50 | 2.7 |
EC50 values indicate the concentration of this compound required to elicit a half-maximal response.
Downstream Signaling of Formyl Peptide Receptors
Activation of FPRs by agonists like this compound typically leads to the activation of Gαi proteins, which in turn stimulates downstream signaling cascades involving phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and activation of protein kinase C (PKC). This signaling is crucial for cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Radioligand Binding Assay for NMB-R
This assay is used to determine the binding affinity (Ki) of this compound for the neuromedin B receptor.
-
Cell Lines: CHO cells or Swiss 3T3 cells stably expressing the human, rat, or mouse NMB receptor.
-
Radioligand: ¹²⁵I-labeled [D-Tyr⁰]NMB.
-
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate the cell membranes with a fixed concentration of ¹²⁵I-[D-Tyr⁰]NMB and varying concentrations of this compound in a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 0.2% BSA, 5 mM MgCl₂, and protease inhibitors).
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.1% polyethylenimine.
-
Wash the filters with ice-cold wash buffer (e.g., 25 mM HEPES, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled NMB (e.g., 1 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize NMB-induced calcium release or to directly stimulate calcium release via FPRs.
-
Cell Lines: For NMB-R antagonism: Cells expressing NMB-R (e.g., C6 glioma cells or transfected CHO cells). For FPR agonism: Human neutrophils or HL-60 cells transfected with human FPR1, FPR2, or FPR3.
-
Fluorescent Dye: Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a buffer (e.g., HEPES-buffered saline) for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
For NMB-R Antagonism: Pre-incubate the cells with varying concentrations of this compound for 15 minutes. Then, stimulate the cells with a fixed concentration of NMB (e.g., 10 nM) and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
For FPR Agonism: Directly add varying concentrations of this compound to the cells and measure the change in intracellular calcium concentration.
-
The fluorescence signal is typically measured at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm for Fluo-4. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm with emission at 510 nm.
-
Calculate the EC50 for agonistic activity or the IC50 for antagonistic activity from the dose-response curves.
-
Boyden Chamber Migration Assay
This assay is used to assess the effect of this compound on the migratory and invasive capacity of cancer cells.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
Procedure:
-
For invasion assays, coat the upper surface of the Transwell membrane with a basement membrane extract (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Starve the MDA-MB-231 cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 5 µM) and seed them into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.
-
Conclusion
This compound is a well-characterized small molecule with a dual mechanism of action. Its primary, intended activity is as a potent and selective competitive antagonist of the neuromedin B receptor, which has shown potential in inhibiting cancer cell migration and invasion by modulating the mTOR and AKT signaling pathways. Concurrently, it acts as a potent agonist of formyl peptide receptors, an off-target effect that could have implications for inflammatory and immune responses. This detailed technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further investigate and utilize this compound in their studies. The provided visualizations of the signaling pathways and experimental workflows offer a clear and concise summary of the complex biological processes involved.
References
A Comprehensive Technical Guide to PD 168368: A Selective Neuromedin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168368 is a potent, selective, and competitive nonpeptide antagonist of the neuromedin B receptor (NMB-R), also known as the bombesin receptor subtype 1 (BB1). This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the NMB-R signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of NMB-R antagonism.
Introduction to Neuromedin B and its Receptor
Neuromedin B (NMB) is a mammalian bombesin-like peptide that exerts a wide range of physiological effects through its high-affinity G protein-coupled receptor, the NMB-R.[1] These effects include the regulation of smooth muscle contraction, exocrine and endocrine secretions, body temperature, and cell growth.[1] The NMB-R is primarily coupled to the Gq family of G proteins, and its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] Dysregulation of the NMB/NMB-R axis has been implicated in various pathological conditions, including cancer, making it an attractive target for therapeutic intervention.
This compound: A Selective NMB-R Antagonist
This compound is a nonpeptide small molecule that acts as a potent and selective antagonist at the NMB-R.[2] Its competitive binding to the receptor effectively blocks the downstream signaling initiated by NMB, thereby inhibiting its physiological and pathophysiological effects.[2]
Quantitative Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Binding Affinity (Ki) of this compound for Bombesin Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| NMB-R (BB1) | Human | 15 - 45 | |
| NMB-R (BB1) | Mouse | 15 - 45 | |
| NMB-R (BB1) | Rat | 15 - 45 | |
| GRP-R (BB2) | Human | > 1000 | |
| GRP-R (BB2) | Mouse | > 1000 | |
| GRP-R (BB2) | Rat | > 1000 | |
| BRS-3 (BB3) | Human | > 10,000 |
Table 2: Inhibitory Concentration (IC50) of this compound
| Assay | Cell Line/System | IC50 (nM) | Reference |
| NMB-induced Ca2+ mobilization | Cells with NMB-R | ~96 | |
| NMB binding inhibition | NMB-R expressing cells | Not explicitly stated | |
| GRP binding inhibition | GRP-R expressing cells | ~3500 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Effect | Reference |
| Mice | Breast Cancer Metastasis | 1.2 mg/kg; intraperitoneal injection for 30 days | Inhibited metastasis of breast cancer. | |
| Rats | NMB-induced scratching | 0.3 - 3 nmol; intracerebroventricular | Dose-dependently antagonized scratching elicited by NMB. |
NMB-R Signaling and Antagonism by this compound
The following diagrams illustrate the NMB-R signaling pathway and the mechanism of its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay
This protocol is adapted from the general methods described for GPCR radioligand binding assays and should be optimized for specific cell lines and equipment.
Objective: To determine the binding affinity (Ki) of this compound for the NMB receptor.
Materials:
-
Cell membranes prepared from cells expressing the NMB receptor.
-
Radioligand: [125I]-Tyr4-bombesin or a similar NMB-R specific radioligand.
-
This compound stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled NMB (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine in the following order:
-
Assay Buffer.
-
This compound at various concentrations (for competition assay) or buffer (for saturation assay).
-
A fixed concentration of radioligand (typically at or below its Kd for competition assays) or varying concentrations for saturation assays.
-
Cell membranes (protein concentration to be optimized, typically 20-50 µg per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol is a general guideline for measuring changes in intracellular calcium upon NMB-R activation and its inhibition by this compound.
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit NMB-induced intracellular calcium mobilization.
Materials:
-
Cells expressing NMB-R (e.g., CHO-NMBR or a relevant cancer cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
NMB stock solution.
-
This compound stock solution.
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a concentration of NMB that elicits a submaximal response (EC80) into the wells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the NMB response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Western Blot Analysis
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of downstream signaling proteins like those in the mTOR pathway.
Objective: To determine if this compound inhibits NMB-induced phosphorylation of downstream signaling molecules.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells).
-
NMB.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with NMB in the presence or absence of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Off-Target Effects
It is important to note that while this compound is highly selective for the NMB-R over other bombesin receptor subtypes, it has been shown to act as a mixed agonist for formyl-peptide receptors (FPRs) with high potency (EC50 values of 0.57, 0.24, and 2.7 nM for FPR1, FPR2, and FPR3, respectively). This off-target activity should be taken into consideration when interpreting experimental results and considering the therapeutic applications of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the neuromedin B receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations. This technical guide provides a centralized resource of its pharmacological properties and the experimental methodologies for its characterization, which should aid in the design and interpretation of future studies aimed at exploring the therapeutic potential of NMB-R antagonism. Researchers should remain mindful of its off-target effects on formyl-peptide receptors in their experimental designs.
References
PD 168368: A Technical Guide to its Binding Affinity for Neuromedin B and Gastrin-Releasing Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the non-peptide antagonist, PD 168368, for the Neuromedin B receptor (NMB-R) and the Gastrin-Releasing Peptide receptor (GRP-R). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support research and development efforts in pharmacology and drug discovery.
Executive Summary
This compound is a potent and selective competitive antagonist of the Neuromedin B receptor (NMB-R).[1][2][3] Quantitative binding assays demonstrate that this compound exhibits a significantly higher affinity for NMB-R compared to the Gastrin-Releasing Peptide receptor (GRP-R), establishing its selectivity. Both NMB-R and GRP-R are G protein-coupled receptors (GPCRs) that primarily signal through the Gαq pathway, leading to the activation of phospholipase C and subsequent downstream signaling cascades. The differential binding affinity of this compound makes it a valuable tool for distinguishing the physiological and pathological roles of NMB-R from those of GRP-R.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for NMB-R and GRP-R has been determined through competitive radioligand binding assays. The data consistently demonstrates a higher affinity for NMB-R.
| Receptor | Ligand | Parameter | Value (nM) | Selectivity (over GRP-R) |
| Neuromedin B Receptor (NMB-R) | This compound | Ki | 15 - 45[1][3] | ~30-60 fold |
| Neuromedin B Receptor (NMB-R) | This compound | IC50 | 96 | |
| Gastrin-Releasing Peptide Receptor (GRP-R) | This compound | IC50 | 3500 |
Ki: Inhibitory constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The determination of the binding affinity of this compound is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an assay using cell membrane preparations expressing the target receptor.
Objective:
To determine the inhibitory constant (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to NMB-R or GRP-R.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human NMB-R or GRP-R.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., 125I-[Tyr4]-bombesin for GRP-R, or a suitable radiolabeled NMB analogue for NMB-R).
-
Unlabeled Ligand (Competitor): this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radioactive ligand known to bind to the receptor (e.g., unlabeled bombesin or neuromedin B).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
For determining non-specific binding, add a saturating concentration of an unlabeled reference ligand instead of this compound.
-
For determining total binding, add assay buffer instead of any competitor.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
Both NMB-R and GRP-R are members of the G protein-coupled receptor superfamily and share a common primary signaling pathway through the Gq alpha subunit.
Upon binding of their respective endogenous ligands (Neuromedin B or Gastrin-Releasing Peptide), the receptors undergo a conformational change, which activates the associated heterotrimeric G protein. The Gαq subunit dissociates and activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
As a competitive antagonist, this compound binds to the NMB-R and prevents the binding of Neuromedin B, thereby inhibiting the initiation of this signaling cascade.
NMB-R and GRP-R Gq signaling pathway and the antagonistic action of this compound.
Conclusion
This compound serves as a critical pharmacological tool for the specific investigation of Neuromedin B receptor function. Its high affinity and selectivity for NMB-R over GRP-R allow for the delineation of the distinct roles these closely related receptors play in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.
References
chemical structure and properties of PD 168368
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical structure, properties, and biological activities of PD 168368, a potent and selective nonpeptide antagonist of the neuromedin B receptor (NMB-R). It also details its activity as a formyl peptide receptor (FPR) agonist. This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes its associated signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound is a synthetic, non-peptoid small molecule. Its chemical identity and core properties are summarized below.
| Property | Value |
| IUPAC Name | (S)-α-Methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide[1][2] |
| SMILES String | O=C(--INVALID-LINK--(CC1=CNC2=C1C=CC=C2)NC(NC3=CC=C(C=C3)--INVALID-LINK--=O)=O)NCC4(CCCCC4)C5=NC=CC=C5[3] |
| Molecular Formula | C31H34N6O4[1] |
| Molecular Weight | 554.65 g/mol |
| CAS Number | 204066-82-0 |
| Purity | ≥96% (HPLC) |
| Synonyms | PD168368, (S)-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide |
Biological Activity and Mechanism of Action
This compound exhibits a dual pharmacology, acting as a potent antagonist at the Neuromedin B receptor (NMB-R, also known as BB1) and as an agonist at Formyl Peptide Receptors (FPRs).
Neuromedin B Receptor (NMB-R) Antagonism
This compound is a potent, competitive, and selective antagonist of the NMB-R. It competitively inhibits the binding of neuromedin B to its receptor, thereby blocking downstream signaling cascades. This antagonism has been shown to inhibit the proliferation of various cancer cell lines, including C6 glioma cells and lung cancer cells. In breast cancer cells, this compound suppresses migration and invasion, and reduces the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating vimentin.
Formyl Peptide Receptor (FPR) Agonism
Interestingly, this compound also functions as a mixed agonist for FPR1, FPR2, and FPR3. This agonistic activity can stimulate intracellular calcium release in human neutrophils and induce chemotaxis.
Signaling Pathways
The primary mechanism of action of this compound as an NMB-R antagonist involves the inhibition of NMB-induced intracellular signaling. This includes the blockade of cytosolic calcium elevation and c-fos mRNA elevation. Furthermore, in breast cancer cells, this compound has been shown to suppress the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways. This compound can also inhibit the transactivation of the Epidermal Growth Factor Receptor (EGFR) in lung cancer cells, a process that can be mediated by matrix metalloproteases (MMPs) and Src kinase.
References
PD 168368: A Nonpeptide Peptoid Antagonist at the Core of Neuromedin B Receptor Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction: PD 168368 is a potent and selective nonpeptide peptoid antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor. Its development has been instrumental in elucidating the physiological roles of neuromedin B (NMB) and has positioned it as a valuable tool in neuroscience and cancer research. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Data Presentation: Quantitative Pharmacology of this compound
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the NMB receptor across various species. It acts as a competitive antagonist, effectively blocking the actions of the endogenous ligand, NMB.[1][2] Interestingly, this compound also exhibits agonist activity at formyl peptide receptors (FPRs), a family of G protein-coupled receptors involved in the innate immune response.[3][4][5]
Table 1: Antagonist Activity at Bombesin Receptors
| Receptor Subtype | Species | Cell Line/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| NMB-R (BB1) | Human, Mouse, Rat, Frog | Various | Binding | Ki | 15 - 45 | |
| NMB-R (BB1) | Not Specified | Not Specified | Binding | IC50 | 96 | |
| NMB-R (BB1) | Rat | C6 glioblastoma cells | Binding | IC50 | 40 | |
| GRP-R (BB2) | Human, Mouse, Rat, Frog | Various | Binding | Ki | 30- to 60-fold lower affinity than NMB-R | |
| GRP-R (BB2) | Not Specified | Not Specified | Binding | IC50 | 3500 | |
| GRP-R (BB2) | Human | NCI-H1299 lung cancer cells | Binding | IC50 | 1500 | |
| BRS-3 (BB3) | Human, Mouse, Rat, Frog | Various | Binding | Ki | >300-fold lower affinity than NMB-R | |
| BRS-4 (BB4) | Frog | Various | Binding | Ki | >300-fold lower affinity than NMB-R |
Table 2: Agonist Activity at Formyl Peptide Receptors (FPRs)
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| FPR1 | Human | Functional | EC50 | 0.57 | |
| FPR2 | Human | Functional | EC50 | 0.24 | |
| FPR3 | Human | Functional | EC50 | 2.7 |
Key Experimental Protocols
The characterization of this compound has relied on a suite of standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for NMB-R Antagonism)
This assay is used to determine the binding affinity (Ki) of this compound for the NMB receptor.
Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the NMB receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMB receptor ligand (e.g., ¹²⁵I-Tyr⁴-bombesin), and varying concentrations of this compound.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NMB.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (for Functional Antagonism)
This assay assesses the ability of this compound to block NMB-induced increases in intracellular calcium, a key downstream signaling event of NMB receptor activation.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the NMB receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells to allow for dye uptake and de-esterification.
-
-
Compound Addition and Fluorescence Measurement:
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of NMB.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by quantifying the reduction in the NMB-induced calcium response.
-
Data are plotted as a concentration-response curve to determine the IC50 of this compound for inhibiting the NMB response.
-
Cell Proliferation (MTT) Assay
This assay is used to evaluate the effect of this compound on cell viability and proliferation, particularly in cancer cell lines where NMB signaling can be a growth factor.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound, NMB, or a combination of both. Include appropriate vehicle controls.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
-
MTT Addition and Incubation:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
The effect of this compound on cell proliferation is determined by comparing the absorbance of treated wells to control wells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.
NMB Receptor Antagonism by this compound
Caption: NMBR Antagonism by this compound.
FPR Agonist Activity of this compound
Caption: FPR Agonist Activity of this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a Calcium Mobilization Assay.
Conclusion
This compound remains a cornerstone in the study of neuromedin B signaling. Its high affinity and selectivity for the NMB receptor, combined with its competitive antagonist properties, make it an invaluable pharmacological tool. The dual activity of this compound as an agonist for formyl peptide receptors adds another layer of complexity and potential for investigation into the interplay between the nervous and immune systems. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals working with this important molecule. The provided data and methodologies should facilitate further research into the therapeutic potential of targeting the neuromedin B receptor in various disease states.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Significance of Neuromedin B and Its Pharmacological Inhibition by PD 168368
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuromedin B (NMB) is a bombesin-like peptide with a wide array of physiological functions mediated through its high-affinity G-protein coupled receptor, the Neuromedin B receptor (NMBR). This technical guide provides an in-depth overview of the physiological roles of NMB, its signaling pathways, and the characteristics of its potent and selective antagonist, PD 168368. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.
Introduction to Neuromedin B
First isolated from porcine spinal cord, Neuromedin B (NMB) is a decapeptide that is widely distributed throughout the central nervous system and the gastrointestinal tract.[1] As a member of the bombesin-like peptide family, NMB is involved in a diverse range of biological processes.[2] Its actions are mediated by the NMB receptor (NMBR), a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[1][3]
Physiological Roles of Neuromedin B
NMB plays a crucial role in regulating numerous physiological functions, including:
-
Exocrine and Endocrine Secretions: NMB influences the release of various hormones and secretory products.[1]
-
Smooth Muscle Contraction: It is involved in the contraction of smooth muscles in the gastrointestinal and urogenital tracts.
-
Metabolic Regulation: NMB participates in the regulation of feeding behavior, body temperature, blood pressure, and blood glucose levels. Studies in NMBR-deficient mice have provided further insights into its role in these processes.
-
Cell Growth and Proliferation: NMB can act as a growth factor, and its signaling is implicated in the proliferation of both normal and cancerous cells.
-
Nociception: Emerging evidence suggests a role for NMB in pain signaling pathways, particularly in neurogenic inflammation and thermal nociception.
-
Cancer: NMB and its receptor are often overexpressed in various cancers, including lung, prostate, and pancreatic cancers, where they are thought to promote tumor growth and metastasis.
The Neuromedin B Signaling Pathway
The binding of NMB to its receptor, NMBR, initiates a signaling cascade characteristic of Gq protein-coupled receptors.
-
Receptor Activation: NMB binding induces a conformational change in the NMBR.
-
G-Protein Activation: This activates the associated heterotrimeric Gq protein, leading to the exchange of GDP for GTP on the α-subunit.
-
Downstream Effectors: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Responses: These signaling events lead to a variety of cellular responses, including gene expression, DNA synthesis, and cell proliferation.
In certain contexts, NMBR activation has also been shown to involve other signaling molecules like AMP-activated protein kinase (AMPK) and protein kinase A (PKA).
Neuromedin B Signaling Pathway
This compound: A Potent NMBR Antagonist
This compound is a non-peptide, competitive antagonist of the NMBR. It exhibits high affinity and selectivity for the NMBR over the related gastrin-releasing peptide receptor (GRPR).
Quantitative Data on this compound Activity
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 15-45 nM | Human, Mouse, Rat NMBR | |
| IC50 (NMBR) | 96 nM | Not Specified | |
| IC50 (GRPR) | 3500 nM | Not Specified | |
| Inhibition of NMB-induced Ca2+ elevation | Effective at inhibiting 10 nM NMB | Not Specified | |
| Inhibition of NMB-induced c-fos mRNA | Effective at inhibiting 100 nM NMB | Not Specified | |
| Inhibition of NMB-induced FAK phosphorylation | Dose-dependent inhibition of 100 nM NMB | Not Specified | |
| Inhibition of C6 cell proliferation | Potent inhibition | C6 glioma cells | |
| Inhibition of colony formation | Significant at 1 µM | C6 glioma cells | |
| Inhibition of breast cancer cell migration | Effective at 5 µM | MDA-MB-231 | |
| Inhibition of breast cancer cell invasion | Effective at 5 µM | MDA-MB-231 | |
| Inhibition of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways | Effective at 10 µM | MDA-MB-231 | |
| In vivo inhibition of breast cancer metastasis | 1.2 mg/kg (i.p. for 30 days) | Mice |
Mechanism of Action of this compound
This compound acts by competitively binding to the NMBR, thereby preventing NMB from binding and activating the receptor. This blockade inhibits the downstream signaling cascade, including the mobilization of intracellular calcium and the activation of other signaling pathways. Consequently, this compound effectively antagonizes the physiological effects of NMB, such as cell proliferation and migration.
Inhibition of NMBR by this compound
Experimental Protocols
This section provides an overview of key experimental methodologies used to study NMB and this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the NMBR.
-
Protocol Outline:
-
Prepare cell membranes from cells expressing the NMBR.
-
Incubate the membranes with a radiolabeled NMB analog (e.g., 125I-[D-Tyr0]NMB) in the presence of varying concentrations of unlabeled this compound.
-
After incubation, separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value using competitive binding analysis software.
-
Intracellular Calcium Mobilization Assay
-
Objective: To assess the antagonist activity of this compound on NMB-induced calcium release.
-
Protocol Outline:
-
Load cells expressing NMBR with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with this compound or vehicle.
-
Stimulate the cells with NMB.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorometer or fluorescence microscope.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To evaluate the effect of this compound on NMB-induced cell proliferation.
-
Protocol Outline:
-
Seed cells (e.g., C6 glioma cells) in a 96-well plate and allow them to adhere.
-
Treat the cells with NMB in the presence or absence of this compound.
-
After a desired incubation period, add MTT ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide]) solution to each well.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
In Vivo Tumor Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of this compound in an animal model.
-
Protocol Outline:
-
Implant tumor cells (e.g., C6 glioma cells or MDA-MB-231 breast cancer cells) subcutaneously into immunodeficient mice (e.g., nude mice).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle to the respective groups according to a predetermined schedule and dosage.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
General Experimental Workflow
Conclusion
Neuromedin B is a pleiotropic peptide with significant physiological roles in both health and disease. Its signaling pathway, mediated by the NMBR, represents a potential therapeutic target for a variety of conditions, including cancer. This compound has been established as a potent and selective antagonist of the NMBR, providing a valuable pharmacological tool for elucidating the functions of NMB and for exploring the therapeutic potential of NMBR antagonism. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the NMB/NMBR system and its modulation by inhibitors like this compound.
References
Methodological & Application
Application Notes and Protocols for PD 168368 in Lung Cancer Cell Growth Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PD 168368 is a potent and selective antagonist of the Neuromedin B receptor (NMB-R).[1][2] In the context of lung cancer, this compound has been demonstrated to inhibit tumor cell growth not by direct cytotoxicity, but by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4] Specifically, this compound inhibits the Neuromedin B (NMB)-induced transactivation of the EGFR, a key pathway in lung cancer cell proliferation and survival.[3] This antagonistic action on the NMB-R makes this compound a valuable research tool for studying the crosstalk between G-protein coupled receptors and receptor tyrosine kinases in lung cancer. Furthermore, its ability to sensitize lung cancer cells to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib suggests a potential role in combinatorial therapeutic strategies.
These application notes provide a summary of the known effects of this compound on lung cancer cells and detailed protocols for key experiments to assess its activity.
Mechanism of Action
This compound functions as a competitive antagonist at the Neuromedin B receptor (NMB-R), with a high affinity (Ki = 15-45 nM). In lung cancer cells, the binding of the ligand Neuromedin B (NMB) to its receptor can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the activation of downstream signaling cascades that promote cell proliferation, survival, and migration. This compound blocks the initial step in this pathway by preventing NMB from binding to its receptor, thereby inhibiting the subsequent EGFR transactivation and downstream signaling. This indirect inhibition of the EGFR pathway is a key mechanism through which this compound exerts its anti-proliferative effects on lung cancer cells.
Figure 1: Mechanism of Action of this compound in Lung Cancer Cells.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound
| Compound | Target Receptor | Antagonistic Activity (Ki) | Reference |
| This compound | Neuromedin B Receptor (NMB-R) | 15-45 nM |
Table 2: Effects of this compound on Lung Cancer Cells
| Cell Line | Assay | Effect | Observation | Reference |
| NCI-H1299 | Proliferation (MTT) | Inhibition | Dose-dependent inhibition of cell proliferation. | |
| NCI-H1299 | Proliferation (MTT) | Sensitization | Increased sensitivity to the EGFR inhibitor gefitinib. | |
| NCI-H1299 | EGFR Phosphorylation | Inhibition | Inhibited NMB-induced EGFR tyrosine phosphorylation. |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the effects of this compound on lung cancer cell growth.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of lung cancer cells.
Materials:
-
Lung cancer cell line (e.g., NCI-H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the lung cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure the formazan crystals are fully dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Figure 2: Workflow for the MTT Cell Proliferation Assay.
Western Blot for EGFR Phosphorylation
This protocol is to determine if this compound inhibits NMB-induced EGFR phosphorylation.
Materials:
-
Lung cancer cell line (e.g., NCI-H1299)
-
Serum-free culture medium
-
This compound
-
Neuromedin B (NMB)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with NMB (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Figure 3: Workflow for Western Blot Analysis of EGFR Phosphorylation.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Lung cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Cell Seeding:
-
Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, changing the medium with fresh treatment every 2-3 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
-
Colony Counting:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Troubleshooting
-
Low signal in Western Blot: Ensure complete cell lysis and use fresh protease and phosphatase inhibitors. Optimize antibody concentrations and incubation times.
-
High background in Western Blot: Increase the number and duration of washes. Ensure the blocking step is sufficient.
-
Inconsistent results in MTT assay: Ensure uniform cell seeding. Avoid bubbles in the wells. Mix the solubilization solution thoroughly.
-
No colony formation in Clonogenic Assay: Ensure the initial cell seeding density is appropriate for the cell line's plating efficiency. Check for contamination.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromedin B receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuromedin B receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PD 168368 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PD 168368 in in vivo experiments. The primary focus is to address challenges related to the compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive, and selective antagonist for the neuromedin B receptor (NMB-R), also known as BB1 receptor, with a Ki value ranging from 15 to 45 nM.[1][2] It exhibits significantly lower affinity for the gastrin-releasing peptide receptor (GRP-R, BB2) and the bombesin receptor subtype 3 (BRS-3). In cellular signaling, this compound has been shown to inhibit NMB-induced increases in intracellular calcium concentration.[3] At a broader level, it has been observed to suppress the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells.[1]
Q2: I am having trouble dissolving this compound for my in vivo study. Why is this happening?
This compound is known to be minimally soluble in water. This is a common challenge for many small molecule inhibitors, which are often lipophilic in nature. When a stock solution of this compound in a solvent like DMSO is diluted into an aqueous buffer for in vivo administration, the compound can precipitate out of solution due to the abrupt change in solvent polarity.
Q3: What are the recommended starting points for formulating this compound for in vivo administration?
For in vivo studies, particularly via intraperitoneal injection, two main strategies have been noted:
-
Cyclodextrin-based formulation: The use of hydroxypropyl-beta-cyclodextrin as a vehicle has been shown to significantly enhance the affinity and antagonist potency of this compound compared to a DMSO-based vehicle.
-
Co-solvent formulation: A formulation containing polyethylene glycol (PEG) has been used for intraperitoneal injection of this compound in mice. A common co-solvent mixture for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Troubleshooting Guide: Solubility Issues with this compound
Problem: My this compound precipitates out of solution upon dilution of the DMSO stock.
This is a common issue due to the low aqueous solubility of this compound. Here are several approaches to address this, ranging from simple to more complex:
Solution 1: pH Adjustment
Solution 2: Co-solvent Systems
Using a mixture of solvents can maintain the solubility of this compound in an aqueous-based vehicle suitable for in vivo use.
-
Recommended Co-solvent Formulation: A widely used formulation for poorly soluble kinase inhibitors is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Solution 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Recommended Cyclodextrin: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) has been reported to be effective for this compound. Sulfobutylated β-CD has also been shown to greatly enhance the solubility of other tyrosine kinase inhibitors.
Solution 4: Suspension Formulation
If solubilization is not fully achievable, creating a uniform suspension is a viable alternative.
-
Recommended Suspension Vehicle: A common vehicle for suspensions is 0.5% (w/v) methylcellulose in water. This requires milling the compound to a fine powder before suspension.
Quantitative Data Summary
The following table summarizes the known solubility and formulation data for this compound.
| Parameter | Value | Reference |
| In Vitro Solubility | ||
| DMSO | 125 mg/mL (225.37 mM) | |
| In Vivo Formulation Components | ||
| Vehicle for Intraperitoneal Injection | PEG-based vehicle | |
| Vehicle for Enhanced Affinity & Potency | Hydroxypropyl-beta-cyclodextrin |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is a general method for preparing a co-solvent-based formulation suitable for many poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution.
-
In a separate sterile tube, combine the PEG300 and Tween 80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for in vivo administration.
Protocol 2: Preparation of a Hydroxypropyl-beta-cyclodextrin (HP-β-CD) Formulation
This protocol outlines the steps to prepare a cyclodextrin-based formulation to enhance the solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Sterile water or saline
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile water or saline (e.g., 40% w/v).
-
Weigh the required amount of this compound.
-
Add the this compound powder to the HP-β-CD solution.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Once dissolved, the solution can be further diluted with sterile saline or buffer to the final desired concentration for in vivo administration.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing Hydroxypropyl-Beta-Cyclodextrin with PD 168368
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of hydroxypropyl-beta-cyclodextrin (HPβCD) with the Neuromedin B receptor (NMB-R) antagonist, PD 168368.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Neuromedin B receptor (NMB-R), also known as BB1.[1][2] NMB-R is a G protein-coupled receptor (GPCR) that, upon binding to its ligand Neuromedin B (NMB), activates downstream signaling pathways.[3][4] In some cancer cell lines, NMB-R activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pro-survival pathways like the PI3K/AKT/mTOR cascade.[1] Therefore, while this compound directly inhibits NMB-R, its downstream effects can include the attenuation of EGFR-mediated signaling.
Q2: Why is Hydroxypropyl-Beta-Cyclodextrin (HPβCD) recommended for use with this compound?
A2: this compound has minimal solubility in water. HPβCD is a cyclic oligosaccharide that can encapsulate hydrophobic molecules like this compound within its central cavity, forming an inclusion complex. This complexation significantly increases the aqueous solubility and stability of this compound, enhancing its bioavailability and potency in in vitro and in vivo experimental systems.
Q3: What is the general principle behind preparing a this compound-HPβCD inclusion complex?
A3: The preparation of a this compound-HPβCD inclusion complex typically involves dissolving both compounds in a suitable solvent system, allowing for the formation of the complex, and then removing the solvent, often through lyophilization (freeze-drying), to obtain a solid, water-soluble powder of the complex. The key is to bring the two molecules into close proximity in a solution phase to facilitate the encapsulation of this compound by HPβCD.
Q4: Can HPβCD affect my cells independently of this compound?
A4: Yes, at certain concentrations, HPβCD can have direct effects on cells. It is known to extract cholesterol from cellular membranes, which can disrupt lipid rafts and affect membrane fluidity and receptor signaling. This can, in some cases, induce cellular stress or apoptosis. It is crucial to include a vehicle control (HPβCD alone) in your experiments to distinguish the effects of the cyclodextrin from the effects of this compound.
Q5: What are the expected downstream signaling effects of this compound treatment in cancer cells?
A5: By antagonizing the NMB-R, this compound can inhibit NMB-induced signaling. In cancer cells where NMB-R transactivates EGFR, treatment with this compound is expected to lead to a decrease in the phosphorylation of key downstream signaling proteins, including AKT and mTOR, as well as their substrates like p70S6K and 4EBP1.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound and HPβCD.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Solubility of this compound-HPβCD Complex | - Incomplete complexation.- Incorrect molar ratio of this compound to HPβCD.- Inappropriate preparation method. | - Ensure thorough mixing and sufficient incubation time during complex preparation.- Perform a phase solubility study to determine the optimal molar ratio.- Try a different preparation method (e.g., co-solvent lyophilization, kneading). |
| Inconsistent or No Biological Effect of this compound | - Ineffective complexation leading to low bioavailability.- Degradation of this compound.- Incorrect dosage or incubation time.- Cell line is not responsive to NMB-R antagonism. | - Confirm complex formation using analytical techniques (e.g., DSC, FTIR).- Prepare fresh stock solutions of the complex.- Perform a dose-response and time-course experiment to determine optimal conditions.- Verify NMB-R expression in your cell line. |
| High Background or Non-Specific Effects in Cellular Assays | - High concentration of HPβCD causing cellular stress or off-target effects.- Contamination of reagents. | - Include a vehicle control with HPβCD alone at the same concentration used for the complex.- Lower the concentration of HPβCD if the vehicle control shows significant effects.- Ensure all reagents and cell cultures are sterile. |
| Difficulty Interpreting Western Blot Results for p-AKT/p-mTOR | - Weak or no signal.- High background.- Non-specific bands. | - Optimize antibody concentrations and incubation times.- Use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies).- Include positive and negative controls for pathway activation.- Ensure proper sample preparation and protein loading. |
| Precipitate Formation in Cell Culture Media | - The final concentration of the this compound-HPβCD complex exceeds its solubility in the media.- Interaction with media components. | - Ensure the final concentration of the complex is below its saturation point in the specific cell culture medium used.- Add the complex solution to the media with gentle mixing. |
III. Experimental Protocols
A. Protocol for Determining the Optimal Molar Ratio of this compound to HPβCD using Phase Solubility Studies
This protocol is based on the Higuchi and Connors method to determine the stoichiometry of the inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-beta-cyclodextrin (HPβCD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Shaking incubator
-
0.22 µm syringe filters
-
HPLC system for quantification of this compound
Procedure:
-
Prepare a series of aqueous solutions of HPβCD in PBS at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).
-
Add an excess amount of this compound to each HPβCD solution in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking incubator for 48-72 hours to ensure equilibrium is reached.
-
After incubation, allow the suspensions to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Quantify the concentration of dissolved this compound in each filtered solution using a validated HPLC method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HPβCD (x-axis).
-
Analyze the resulting phase solubility diagram. A linear relationship (AL-type) with a slope less than 1 suggests the formation of a 1:1 soluble complex.
-
Calculate the stability constant (Ks) from the slope and the intrinsic solubility of this compound (S0) using the following equation: Ks = slope / (S0 * (1 - slope))
B. Protocol for Preparation of this compound-HPβCD Inclusion Complex (Co-solvent Lyophilization Method)
Materials:
-
This compound
-
Hydroxypropyl-beta-cyclodextrin (HPβCD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (freeze-dryer)
Procedure:
-
Based on the desired molar ratio (e.g., 1:1, as a starting point), weigh the appropriate amounts of this compound and HPβCD.
-
Dissolve this compound in a minimal amount of ethanol.
-
Dissolve HPβCD in deionized water.
-
Slowly add the this compound solution to the HPβCD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
Store the lyophilized this compound-HPβCD complex in a desiccator at -20°C, protected from light.
C. Protocol for Cell Treatment and Western Blot Analysis of p-AKT and p-mTOR
Materials:
-
Cancer cell line of interest (e.g., NCI-H1299)
-
Complete cell culture medium
-
This compound-HPβCD complex stock solution (dissolved in sterile PBS or cell culture medium)
-
HPβCD vehicle control solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-p-mTOR Ser2448, anti-total mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of the this compound-HPβCD complex in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control with HPβCD at a concentration equivalent to the highest concentration used for the complex.
-
Include a positive control (e.g., treatment with a known activator of the AKT/mTOR pathway like EGF) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the treatment media.
-
Incubate for the desired time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
IV. Quantitative Data Summary
Table 1: Reported Concentrations and Effects of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki for NMB-R | 15-45 nM | Various | |
| IC50 for NMB-R | 96 nM | N/A | |
| IC50 for GRPR | 3500 nM | N/A | |
| Concentration for inhibition of migration and invasion | 5 µM | MDA-MB-231 | |
| Concentration for suppression of AKT/mTOR pathway | 10 µM | MDA-MB-231 | |
| Concentration for sensitizing lung cancer cells to gefitinib | 1 µM | NCI-H1299 |
Table 2: Typical Concentration Ranges for HPβCD in Cell Culture
| Concentration Range | Potential Effect | Reference |
| Up to 5 mM | Generally non-toxic in many cell lines | |
| 2.5 - 10 mM | Concentration-dependent reduction of membrane cholesterol | |
| > 10 mM | Can induce apoptosis in some cancer cell lines | |
| 20 mM | Can induce apoptosis in HepG2 cells |
V. Visualizations
Caption: NMB-R and EGFR Transactivation Signaling Pathway.
Caption: Experimental Workflow for Using this compound-HPβCD.
References
PD 168368 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of PD 168368 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both the solid compound and solutions are summarized below.
Q2: What is the solubility of this compound in aqueous buffers?
A2: this compound is minimally soluble in water and aqueous buffers.[1] This low solubility can lead to precipitation when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous experimental buffer. This can result in an unknown and lower effective concentration of the compound in your assay.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
Use of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the affinity and antagonist potency of this compound, likely by improving its solubility.[1]
-
Co-solvents: While minimizing the concentration of organic solvents in your final assay is important, a small, optimized amount of a co-solvent like DMSO may be necessary.
-
pH Adjustment: The solubility of a compound can be pH-dependent. However, it is critical to ensure the final pH of your buffer is compatible with your experimental system (e.g., physiological pH for cell-based assays).
Q4: Is there any known instability of this compound in experimental buffers?
A4: There is limited publicly available quantitative data on the stability of this compound in specific experimental buffers like PBS, Tris, or HEPES. Due to its chemical structure, this compound may be susceptible to hydrolysis, particularly at non-neutral pH. It is highly recommended to perform a stability assessment in your specific experimental buffer and conditions.
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has visible precipitate after dilution in my experimental buffer.
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Solution:
-
Reduce Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Optimize Co-solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is at the highest tolerable level for your assay to aid solubility.
-
Incorporate a Solubilizing Agent: Consider using hydroxypropyl-β-cyclodextrin to enhance solubility.
-
Sonication: Gentle sonication of the diluted solution may help to dissolve small precipitates, but be cautious as this may not result in a stable solution over time.
-
-
Issue: I am observing high variability in my experimental results.
-
Possible Cause 1: Inconsistent solubility or precipitation of this compound.
-
Solution: Visually inspect all solutions for clarity before use. Prepare fresh dilutions for each experiment. Consider performing a kinetic solubility test to determine the maximum soluble concentration in your specific buffer.
-
-
Possible Cause 2: Degradation of this compound in the experimental buffer.
-
Solution: Perform a stability study of this compound in your buffer under your experimental conditions (e.g., temperature, duration). This will help you determine the time window in which the compound is stable.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | ≥ 3 years | [2][3][4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | |
| Stock Solution in DMSO | -20°C | Up to 1 month |
It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Water | Minimally soluble | - | |
| DMSO | Soluble | A common solvent for preparing concentrated stock solutions. | |
| Aqueous Buffer with Hydroxypropyl-β-cyclodextrin | Enhanced solubility and potency observed | A recommended strategy to improve solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Working Solution of this compound
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.
-
Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock solution in your experimental buffer.
-
Final Dilution: Add the concentrated stock solution (or intermediate dilution) to your final experimental buffer to achieve the desired working concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and is consistent across all samples.
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer by HPLC
This protocol provides a general framework. Specific parameters such as the HPLC column, mobile phase, and detection wavelength should be optimized for this compound.
-
Prepare the this compound Solution: Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, mix it with an equal volume of a cold organic solvent (e.g., acetonitrile) to stop any degradation, and store it at -20°C or analyze it immediately by HPLC.
-
Incubation: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C).
-
Time-Point Samples: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench the reaction as in step 2, and store them for analysis.
-
HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability over time in your specific buffer and conditions.
Visualizations
Caption: Conceptual signaling pathways for this compound.
References
Technical Support Center: Accounting for PD 168368 FPR Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and accounting for the formyl peptide receptor (FPR) agonist activity of PD 168368 in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its original intended use?
A1: this compound was initially developed as a potent, competitive, and selective antagonist for the neuromedin B receptor (NMB-R), with a Ki of 15–45 nM.[1][2][3] It was investigated for its potential to block NMB-induced signaling.[3][4]
Q2: What is the newly discovered activity of this compound that researchers should be aware of?
A2: Subsequent research revealed that this compound is a potent agonist for human formyl-peptide receptors (FPRs). Specifically, it acts as a mixed agonist for FPR1, FPR2, and FPR3.
Q3: How potent is this compound as an FPR agonist?
A3: this compound exhibits nanomolar efficacy for FPRs, making it one of the more potent nonpeptide FPR2 agonists reported. Its agonist activity is particularly high for FPR2.
Q4: What are the downstream consequences of this compound's FPR agonist activity?
A4: As an FPR agonist, this compound can stimulate various cellular responses, including intracellular calcium mobilization ([Ca²⁺]i release), chemotaxis of immune cells like neutrophils, and the production of reactive oxygen species (ROS). It has also been shown to suppress the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in certain cancer cells.
Q5: How might this off-target FPR agonist activity affect my experimental results?
A5: If your experimental system expresses FPRs (commonly found on immune cells, but also other cell types), the observed effects of this compound may be partially or entirely due to its action on these receptors, rather than its intended NMB-R antagonist activity. This is crucial when interpreting data related to inflammation, cell migration, and immune responses.
Q6: What are some key experimental systems where this off-target effect is particularly relevant?
A6: This is especially important in studies involving human or murine neutrophils, as this compound is a potent chemoattractant for these cells. Additionally, any research on cell lines known to express FPRs, such as HL-60 cells, should account for this activity.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on its various targets.
| Target Receptor | Activity Type | Parameter | Value (nM) | Species |
| Neuromedin B Receptor (NMB-R) | Antagonist | Ki | 15 - 45 | Human, Mouse, Rat, Frog |
| Neuromedin B Receptor (NMB-R) | Antagonist | IC50 | 96 | Human |
| Gastrin-Releasing Peptide Receptor (GRPR) | Antagonist | IC50 | 3500 | Human |
| Formyl Peptide Receptor 1 (FPR1) | Agonist | EC50 | 0.57 | Human |
| Formyl Peptide Receptor 2 (FPR2) | Agonist | EC50 | 0.24 | Human |
| Formyl Peptide Receptor 3 (FPR3) | Agonist | EC50 | 2.7 | Human |
-
IC50 (Inhibitory Concentration 50): The concentration of an antagonist required to inhibit a biological response by 50%.
-
EC50 (Effective Concentration 50): The concentration of an agonist that produces 50% of the maximal possible effect.
-
Ki (Inhibition Constant): An indicator of the binding affinity of an antagonist to a receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected pro-inflammatory or chemotactic effects observed with this compound. | The observed effects are likely due to the compound's agonist activity on FPRs, which are key receptors in inflammation and chemotaxis. | 1. Confirm FPR Expression: Check for the expression of FPR1, FPR2, and/or FPR3 in your cell line or tissue model using techniques like RT-qPCR or western blotting.2. Use FPR-Specific Antagonists: Co-treat with known FPR antagonists (e.g., Cyclosporin H for FPR1) to see if the unexpected effects are blocked.3. Use an Alternative NMB-R Antagonist: If the goal is to specifically block NMB-R, consider using an antagonist with no reported FPR agonist activity. |
| Inconsistent dose-response curves with this compound. | This could be due to the dual activity of this compound. At different concentrations, the compound might be engaging both NMB-R (as an antagonist) and FPRs (as an agonist), leading to a complex biological output. | 1. Characterize the Dose-Response for Each Receptor: If possible, use cell lines that express only NMB-R or only one of the FPRs to determine the specific dose-response for each target.2. Narrow the Concentration Range: Based on the EC50 and Ki values, select a concentration range that is more likely to favor one activity over the other, if feasible. |
| This compound shows activity in a cell line thought to be unresponsive to NMB. | The cell line may not express NMB-R but could express one or more of the formyl peptide receptors. | 1. Screen for FPR Expression: As mentioned above, verify the presence of FPRs in your cell line.2. Review Literature: Search for publications that have characterized the receptor expression profile of your specific cell line. |
| Difficulty dissolving this compound. | This compound has been reported to have minimal solubility in water. | The use of hydroxypropyl-beta-cyclodextrin as a vehicle has been shown to significantly improve its affinity and antagonist potency, likely by enhancing its solubility. Dimethyl sulfoxide (DMSO) is also a common solvent for similar compounds. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay to Confirm FPR Agonist Activity
This protocol is designed to measure the ability of this compound to induce an increase in intracellular calcium, a hallmark of FPR activation.
Materials:
-
HL-60 cells stably transfected with human FPR1, FPR2, or FPR3.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorometric imaging plate reader or a fluorometer.
Methodology:
-
Cell Preparation: Culture the transfected HL-60 cells to the appropriate density.
-
Dye Loading: Resuspend the cells in HBSS and incubate them with the calcium-sensitive dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.
-
Assay:
-
Pipette the cell suspension into the wells of a microplate.
-
Place the plate in the fluorometric reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline for each concentration of this compound.
-
Plot the change in fluorescence against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of this compound to act as a chemoattractant for cells expressing FPRs, such as human neutrophils.
Materials:
-
Human neutrophils or other FPR-expressing migratory cells.
-
Boyden chamber apparatus with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).
-
This compound.
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Methodology:
-
Cell Preparation: Isolate human neutrophils from whole blood or culture your cell line of interest. Resuspend the cells in chemotaxis buffer.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add chemotaxis buffer containing different concentrations of this compound. Include a negative control (buffer only) and a positive control (a known chemoattractant like fMLP).
-
Place the polycarbonate membrane over the lower chamber.
-
Add the cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 60-90 minutes for neutrophils).
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each concentration of this compound.
-
Plot the number of migrated cells against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Signaling pathway of this compound via Formyl Peptide Receptors (FPRs).
Caption: Workflow for troubleshooting and confirming off-target FPR activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 168368 in Long-Term Experiments
Welcome to the technical support center for PD 168368. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during long-term experiments with this potent and selective Neuromedin B receptor (NMB-R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, competitive antagonist of the Neuromedin B receptor (NMB-R), also known as the bombesin receptor subtype 1 (BB1). It selectively binds to NMB-R, preventing the binding of its natural ligand, Neuromedin B (NMB). This blockade inhibits downstream signaling pathways typically initiated by NMB, which are involved in processes like cell growth, secretion, and neurotransmission.[1]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its potent agonistic activity on formyl peptide receptors (FPRs), particularly FPR1 and FPR2.[2] This means that while it blocks NMB-R, it can simultaneously activate FPRs, which are involved in inflammatory responses and chemotaxis. This dual activity is a critical consideration in experimental design and data interpretation.
Q3: How should I prepare and store a stock solution of this compound?
This compound is minimally soluble in water. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For long-term storage, aliquoted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: I am observing a decrease in the effectiveness of this compound over several weeks of my cell culture experiment. What could be the cause?
This could be due to several factors:
-
Compound Instability: this compound, like many small molecules, may degrade in cell culture medium at 37°C over time. It is advisable to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Development of Cellular Resistance: Prolonged exposure to an antagonist can lead to cellular adaptation. This may involve the upregulation of NMB-R expression, activation of alternative signaling pathways that bypass the NMB-R, or desensitization of the receptor.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected antagonist activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound has low aqueous solubility. Ensure the final DMSO concentration in your culture medium is as low as possible (typically <0.5%) to avoid solvent-induced artifacts. The use of hydroxypropyl-β-cyclodextrin as a vehicle has been shown to significantly increase the affinity and antagonist potency of this compound.[3] |
| Compound Degradation | The stability of this compound in your specific experimental conditions may be limited. Perform a stability study using HPLC to determine its half-life in your cell culture medium at 37°C. Based on the results, adjust the frequency of media changes. |
| Off-Target Effects | The agonistic activity of this compound on FPRs might be masking or counteracting its antagonistic effects on NMB-R, depending on the cell type and the biological process being studied. Use appropriate controls, such as cell lines that do not express FPRs or co-treatment with an FPR antagonist, to dissect the specific effects. |
| Incorrect Concentration | Verify the concentration of your stock solution and ensure accurate dilution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
Problem 2: Suspected development of cellular resistance to this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| NMB-R Upregulation | Cells may respond to long-term receptor blockade by increasing the expression of NMB-R. Assess NMB-R mRNA and protein levels using qPCR and Western blotting, respectively, in cells treated long-term with this compound compared to vehicle-treated controls. |
| Receptor Desensitization/Internalization | While typically associated with agonists, prolonged antagonist treatment can sometimes lead to changes in receptor trafficking. Studies on NMB-R have shown that agonist-induced desensitization involves receptor internalization.[4] Investigate if long-term this compound treatment alters the cellular localization of NMB-R using immunofluorescence or cell surface protein biotinylation assays. |
| Activation of Bypass Signaling Pathways | Cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival.[5] Investigate the activation status of key signaling nodes downstream of other growth factor receptors (e.g., EGFR, MET) or parallel pathways (e.g., PI3K/Akt/mTOR) using phosphoproteomic arrays or Western blotting. |
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity vs. NMB-R |
| Neuromedin B Receptor (NMB-R) | 15-45 nM | - |
| Gastrin-Releasing Peptide Receptor (GRP-R) | ~30-60 fold lower than NMB-R | 30-60x |
| Bombesin Receptor Subtype 3 (BRS-3) | >300 fold lower than NMB-R | >300x |
| Bombesin Receptor Subtype 4 (BRS-4) | >300 fold lower than NMB-R | >300x |
| Data compiled from Ryan et al., 1999. |
Table 2: Off-Target Activity of this compound as an FPR Agonist
| Receptor | Agonist Activity (EC50) |
| Formyl Peptide Receptor 1 (FPR1) | Potent agonist |
| Formyl Peptide Receptor 2 (FPR2) | Potent agonist |
| Data from Schepetkin et al., 2009. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework. Specific parameters like the mobile phase composition and gradient may need to be optimized for your specific HPLC system and column.
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
-
Incubate the solution at 37°C and 5% CO2.
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the solution.
-
Immediately store the aliquots at -80°C until analysis.
-
For analysis, thaw the samples and precipitate proteins by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time frame to ensure separation of this compound from potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (typically around its absorbance maximum).
-
Quantification: Create a standard curve with known concentrations of this compound to quantify the amount remaining at each time point.
-
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol uses a dose-escalation method to select for resistant cells.
-
Determine the initial IC50: Perform a dose-response curve to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in your parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterization: Periodically, and at the end of the selection process, characterize the resistant cell line by determining its new IC50 for this compound and comparing it to the parental cell line. Investigate the potential resistance mechanisms as described in the troubleshooting guide.
Visualizations
Caption: Signaling pathway of the Neuromedin B receptor (NMB-R) and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting decreased efficacy of this compound in long-term experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inverse agonism at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of the requirement of diverse protein degradation pathways in MHC class I peptide presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PD 168368 Dosage for Xenograft Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of PD 168368 in xenograft studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the neuromedin B receptor (NMB-R), also known as bombesin receptor subtype 1 (BB1).[1] Neuromedin B (NMB) is a peptide that can act as a growth factor in various cancer cells. By blocking the NMB-R, this compound inhibits the downstream signaling pathways that promote cancer cell proliferation, migration, and invasion. In breast cancer cells, for instance, this compound has been shown to suppress the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways.[2] Additionally, in non-small cell lung cancer cells, NMB-R signaling can lead to the transactivation of the epidermal growth factor receptor (EGFR), a key driver of cancer growth.
Q2: What is a recommended starting dosage for this compound in a xenograft study?
A published study on a breast cancer xenograft model using MDA-MB-231 cells reported the use of a 1.2 mg/kg dosage of this compound administered via intraperitoneal injection for 30 days.[2] This dosage was effective in inhibiting metastasis.[2] However, the optimal dosage can vary significantly depending on the cancer cell line, the tumor microenvironment, and the specific research question. Therefore, it is highly recommended to perform a dose-response study to determine the optimal concentration for your specific model.
Q3: How should I formulate this compound for in vivo studies?
This compound has been reported to have minimal water solubility.[3] For in vivo applications, it is crucial to use a suitable vehicle to ensure its bioavailability. While dimethyl sulfoxide (DMSO) is a common solvent, studies have shown that using hydroxypropyl-beta-cyclodextrin as a vehicle can significantly increase the affinity and antagonist potency of this compound. When preparing your formulation, it is essential to ensure the final concentration of any solvent, such as DMSO, is non-toxic to the animals. General strategies for formulating poorly soluble compounds for oral administration include particle size reduction or formulating the drug in solution as an amorphous system or lipid formulation.
Troubleshooting Guide
Issue: Lack of Efficacy (Poor Tumor Growth Inhibition)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | The reported effective dose of 1.2 mg/kg may not be optimal for your specific cancer model. It is advisable to conduct a dose-escalation study to identify a more effective concentration. |
| Poor Bioavailability | Due to its low water solubility, the formulation of this compound is critical. If you are observing poor efficacy, consider reformulating the compound. Using a vehicle such as hydroxypropyl-beta-cyclodextrin may improve its solubility and potency. |
| Cell Line Insensitivity | The cancer cell line used in your xenograft model may not be sensitive to NMB-R antagonism. Before starting in vivo experiments, it is recommended to perform in vitro assays to confirm the sensitivity of your cell line to this compound. |
| Inconsistent Dosing | Ensure that the administration of this compound is consistent and accurate. Variations in injection volume or technique can lead to variability in tumor response. |
Issue: Unexpected Toxicity or Adverse Effects
Currently, there is limited publicly available data on the preclinical toxicity profile of this compound. The following are general troubleshooting steps for in vivo compound toxicity.
| Potential Cause | Troubleshooting Steps |
| High Dosage | The observed toxicity may be dose-dependent. Consider reducing the dosage of this compound to see if the adverse effects are mitigated. |
| Vehicle Toxicity | The vehicle used to dissolve this compound could be causing toxicity. Ensure that the concentration of the vehicle (e.g., DMSO) is within a safe range for the animals. If necessary, explore alternative, less toxic vehicles. |
| Off-Target Effects | While this compound is a selective NMB-R antagonist, off-target effects cannot be entirely ruled out. If toxicity persists even at lower doses, further investigation into the compound's pharmacological profile may be necessary. |
Experimental Protocols
Detailed Methodology for a Xenograft Study with this compound
This protocol is a general guideline and should be adapted to your specific experimental needs.
-
Cell Culture: Culture the chosen cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Tumor Growth Monitoring and Randomization:
-
Measure tumor volume periodically using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. For a 1.2 mg/kg dose, a stock solution can be prepared in a suitable vehicle (e.g., 10% DMSO, 40% polyethylene glycol 300, 5% Tween 80, and 45% saline, or a solution containing hydroxypropyl-beta-cyclodextrin).
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection) at the determined frequency and duration (e.g., daily for 30 days).
-
Administer the vehicle alone to the control group.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
If studying metastasis, harvest relevant organs (e.g., lungs) for analysis.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound on tumor growth and/or metastasis.
Visualizations
Signaling Pathway
Caption: NMB-R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for a xenograft study with this compound.
References
Navigating Inconsistent Results with PD 168368: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with PD 168368. By offering detailed protocols and insights into the compound's mechanism of action, this guide aims to help researchers achieve more reliable and reproducible results.
Troubleshooting Guide: Inconsistent Experimental Outcomes
Problem 1: Lower than Expected Potency or Lack of Efficacy
Possible Cause: Poor solubility of this compound in aqueous solutions.
Explanation: this compound is known to have minimal solubility in water.[1] If the compound does not fully dissolve in your experimental media, its effective concentration will be lower than anticipated, leading to reduced or no observable effect.
Solution:
-
Vehicle Optimization: While DMSO is a common solvent, studies have shown that using hydroxypropyl-beta-cyclodextrin as a vehicle can significantly enhance the affinity and antagonist potency of this compound.[1]
-
Solubility Testing: Before conducting your experiment, visually inspect your final solution for any precipitate. Consider performing a solubility test at the desired concentration in your specific cell culture media or buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into your aqueous experimental medium.[2] Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls.
Experimental Workflow for Optimizing this compound Solubility
Caption: Workflow for optimizing this compound vehicle and solubility.
Problem 2: Off-Target Effects or Unexpected Agonist Activity
Possible Cause: this compound can act as an agonist on Formyl Peptide Receptors (FPRs).
Explanation: While this compound is a selective antagonist for the Neuromedin B receptor (NMB-R), it has been shown to be a potent agonist for FPR1, FPR2, and FPR3.[2][3] If your experimental system expresses these receptors, you may observe unexpected cellular responses, such as intracellular calcium mobilization or chemotaxis.
Solution:
-
Receptor Expression Profiling: Before initiating experiments, determine if your cell lines or tissues express FPRs. This can be done using techniques like RT-qPCR, Western blot, or flow cytometry.
-
Use of FPR Antagonists: If FPR expression is confirmed and suspected to interfere with your results, consider using a specific FPR antagonist in conjunction with this compound to block these off-target effects.
-
Dose-Response Analysis: Carefully evaluate the dose-response curve of this compound in your system. Off-target effects may occur at different concentration ranges than its antagonist activity on NMB-R.
Signaling Pathway Illustrating Potential Off-Target Effects
Caption: Dual activity of this compound as an NMB-R antagonist and FPR agonist.
Problem 3: Variability Across Different Cell Lines or Species
Possible Cause: Differences in bombesin receptor subtypes and their pharmacology across species.
Explanation: The pharmacological properties of bombesin receptor antagonists, including this compound, can vary between species (e.g., human, mouse, rat). While this compound shows similar high affinity for NMB receptors across several species, subtle differences in receptor structure could lead to varied responses.
Solution:
-
Species-Specific Validation: Be cautious when extrapolating results from one species to another. If possible, validate the antagonist activity of this compound in the specific species' cells you are using.
-
Consult Literature for Species-Specific Data: Review literature for studies that have used this compound in the same species or a closely related one to inform your experimental design and expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, competitive, and selective antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor. It has a significantly lower affinity for the gastrin-releasing peptide receptor (GRP-R or BB2) and the bombesin receptor subtype 3 (BRS-3 or BB3).
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the stock solution, -80°C for up to 6 months is recommended. For shorter-term storage, -20°C for up to 1 month is advisable. The solid form should be stored at +4°C.
Q3: At what concentrations is this compound typically effective?
A3: The effective concentration of this compound can vary depending on the experimental system.
-
In vitro binding affinity (Ki): 15-45 nM for NMB-R.
-
IC50 for NMB-R: Approximately 40-96 nM.
-
Cell-based assays: Concentrations ranging from the nanomolar to low micromolar range (e.g., 5-10 µM) have been used to inhibit cancer cell migration and signaling pathways.
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been used in in vivo studies. For example, a dose of 1.2 mg/kg administered via intraperitoneal injection has been shown to inhibit breast cancer metastasis in mice.
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 15-45 nM | Neuromedin B Receptor (NMB-R) | |
| IC50 | ~40-96 nM | Neuromedin B Receptor (NMB-R) | |
| IC50 | 3500 nM | Gastrin-Releasing Peptide Receptor (GRP-R) | |
| Selectivity | ~40-fold higher for NMB-R over GRP-R | - | |
| Selectivity | >300-fold higher for NMB-R over BRS-3 | - | |
| FPR Agonist Activity (EC50) | FPR1: 0.57 nM, FPR2: 0.24 nM, FPR3: 2.7 nM | Formyl Peptide Receptors | |
| Effective In Vitro Conc. | 5-10 µM | Inhibition of migration and signaling in breast cancer cells | |
| Effective In Vivo Dose | 1.2 mg/kg (i.p.) | Inhibition of metastasis in a mouse model |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Hydroxypropyl-beta-cyclodextrin (optional, for enhanced solubility)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
(Optional) For a hydroxypropyl-beta-cyclodextrin formulation, follow the specific instructions for preparing this vehicle, which may involve warming and stirring to ensure complete dissolution before adding this compound.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
NCI-H1299 lung cancer cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
- 1. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Unexpected Results from PD 168368 Treatment: A Technical Support Guide
Welcome to the technical support center for researchers utilizing PD 168368. This guide is designed to provide troubleshooting assistance and answers to frequently asked questions regarding unexpected experimental outcomes with this compound. Our aim is to help you navigate your research with clarity and confidence.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as an EGFR inhibitor, but I am not observing the expected decrease in cancer cell proliferation or EGFR phosphorylation. What could be the reason?
A1: This is a critical point to clarify. The compound this compound is not an inhibitor of the Epidermal Growth Factor Receptor (EGFR) . It is a potent and selective antagonist of the Neuromedin B receptor (NMB-R) and also acts as a mixed agonist for Formyl Peptide Receptors (FPRs)[1][2][3][4]. Therefore, it is not expected to inhibit EGFR signaling. Any experimental design based on the premise of EGFR inhibition by this compound will yield results that are inconsistent with that hypothesis.
Q2: What is the actual mechanism of action of this compound?
A2: this compound has two primary, well-documented mechanisms of action:
-
Neuromedin B receptor (NMB-R) antagonism: It acts as a competitive antagonist for NMB-R, with a high affinity (Ki of 15–45 nM)[2]. By blocking the NMB-R, it inhibits the downstream signaling pathways activated by its natural ligand, neuromedin B.
-
Formyl Peptide Receptor (FPR) agonism: It is a mixed agonist for FPR1, FPR2, and FPR3, with EC50 values in the nanomolar range. This means it can activate signaling through these receptors, which are primarily involved in inflammatory responses.
Q3: What are the expected cellular effects of this compound treatment based on its actual targets?
A3: Given its dual activity, the cellular effects of this compound can be complex and context-dependent.
-
As an NMB-R antagonist in cancer cells: It has been shown to suppress migration and invasion of breast cancer cells and reduce the epithelial-mesenchymal transition (EMT). It can also inhibit the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells.
-
As an FPR agonist in immune cells: It can stimulate intracellular calcium release in human neutrophils and act as a chemoattractant.
Q4: My results show changes in cell migration and mTOR signaling. Could this be related to this compound treatment?
A4: Yes, these results are consistent with the known mechanism of action of this compound as an NMB-R antagonist. Studies have specifically shown that this compound can inhibit migration and suppress the mTOR pathway in certain cancer cell lines.
Troubleshooting Guide
If your experimental results with this compound are unexpected, consider the following troubleshooting steps:
Issue 1: No effect on EGFR phosphorylation or downstream pathways (e.g., RAS-RAF-MEK-ERK).
-
Root Cause: Incorrect assumption of the drug's target. This compound does not target the EGFR signaling pathway.
-
Solution: Re-evaluate your experimental hypothesis based on the actual targets of this compound (NMB-R and FPRs). Design experiments to probe these pathways instead. For EGFR inhibition studies, it is crucial to use a validated EGFR inhibitor.
Issue 2: Unexplained changes in cell migration, invasion, or inflammatory responses.
-
Root Cause: These effects are likely due to the on-target activity of this compound on NMB-R or FPRs.
-
Solution:
-
Confirm target expression: Verify that your cell lines express NMB-R or FPRs using techniques like RT-qPCR or western blotting.
-
Investigate downstream pathways: Analyze the phosphorylation status of key proteins in the mTOR and AKT pathways, which are known to be affected by NMB-R signaling.
-
Use positive and negative controls: Include a known NMB-R agonist (like Neuromedin B) or an FPR agonist (like fMLP) to compare the effects.
-
Data Summary
The following table summarizes the key pharmacological data for this compound.
| Target Receptor | Mechanism of Action | Affinity/Potency | Reference |
| Neuromedin B Receptor (NMB-R) | Competitive Antagonist | Ki: 15–45 nM; IC50: 96 nM | |
| Gastrin-Releasing Peptide Receptor (GRPR) | Antagonist | IC50: 3500 nM | |
| Formyl Peptide Receptor 1 (FPR1) | Agonist | EC50: 0.57 nM | |
| Formyl Peptide Receptor 2 (FPR2) | Agonist | EC50: 0.24 nM | |
| Formyl Peptide Receptor 3 (FPR3) | Agonist | EC50: 2.7 nM |
Signaling Pathways and Experimental Workflows
To clarify the distinct signaling pathways, the following diagrams illustrate the canonical EGFR pathway (which this compound does not target) and the actual signaling pathway of this compound.
Experimental Protocols
For researchers who wish to investigate the true effects of this compound, the following are generalized protocols for relevant assays.
Protocol 1: Western Blot for mTOR and Akt Pathway Inhibition
-
Cell Treatment: Seed cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates. When they reach 70-80% confluency, treat with various concentrations of this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-mTOR, total mTOR, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the bands.
Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
-
Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Assay Setup: Place cell culture inserts (e.g., 8 µm pore size) into wells of a 24-well plate. Add a chemoattractant (e.g., media with 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the inserts.
-
Incubation: Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
We hope this guide helps to clarify the mechanism of action of this compound and provides a clear path for interpreting your experimental results. For further assistance, please consult the primary literature cited in this document.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PD 168368 and RC-3095 for Bombesin Receptor Studies
For researchers in oncology, neuroscience, and endocrinology, the bombesin (Bn) receptor family presents a compelling target for therapeutic intervention and physiological study. Two prominent tools in the exploration of this system are the non-peptide antagonist PD 168368 and the peptide antagonist RC-3095. This guide provides a detailed comparison of these two compounds, offering insights into their receptor selectivity, experimental applications, and the methodologies underpinning their characterization.
The bombesin family of peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), modulates a wide array of physiological processes through three main G protein-coupled receptors: the NMB receptor (NMB-R or BB1), the GRP receptor (GRP-R or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1][2][3][4] Dysregulation of these signaling pathways has been implicated in the progression of various cancers, making bombesin receptor antagonists valuable research tools and potential therapeutic agents.[5]
This compound and RC-3095 are both antagonists but exhibit distinct selectivity profiles for the bombesin receptor subtypes, which dictates their suitability for specific research applications.
Quantitative Comparison of Receptor Binding Affinity and Selectivity
The binding affinities of this compound and RC-3095 for the different bombesin receptor subtypes are critical determinants of their experimental utility. The following tables summarize the available quantitative data from competitive binding assays.
Table 1: Binding Affinity (Ki, nM) of this compound for Bombesin Receptor Subtypes
| Receptor Subtype | Human | Mouse | Rat |
| NMB-R (BB1) | 15-45 | 15-45 | 15-45 |
| GRP-R (BB2) | 30-60 fold lower than NMB-R | 30-60 fold lower than NMB-R | 30-60 fold lower than NMB-R |
| BRS-3 (BB3) | >300 fold lower than NMB-R | >300 fold lower than NMB-R | >300 fold lower than NMB-R |
Table 2: Binding Affinity and Potency of RC-3095
| Parameter | Cell Line/Model | Value |
| Binding Affinity (IC50) | Hs746T human gastric cancer cell membranes | Effective inhibition of [125I-Tyr4]bombesin binding |
| Antagonist Potency | GRP-induced scratching in rats | Dose-dependent antagonism (0.1-1 nmol) |
| Inhibition of Tumor Growth | H-69 SCLC xenografts in nude mice | ~50% decrease in tumor volume |
| Inhibition of DNA Synthesis | CFPAC-1 human pancreatic cancer cells | 39-40% decrease in basal [3H]thymidine incorporation |
As the data illustrates, this compound is a potent and selective antagonist for the NMB receptor (BB1) across multiple species. In contrast, RC-3095 is characterized as a selective GRP receptor (BB2) antagonist. This differential selectivity is the primary factor guiding the choice between these two compounds in bombesin receptor research.
In Vitro and In Vivo Applications
This compound has been instrumental in elucidating the physiological roles of NMB and its receptor. Its high selectivity for NMB-R allows for the specific blockade of this pathway, aiding in studies of NMB's role in the central nervous system and in cancer models where NMB-R is overexpressed. For instance, it has been used to inhibit the growth of rat C-6 glioma cells, which is stimulated by NMBR activation.
RC-3095 has been extensively studied for its anti-tumor effects in various cancer models that overexpress the GRP receptor. It has demonstrated efficacy in inhibiting the growth of human gastric cancer, pancreatic cancer, and small cell lung carcinoma in both in vitro and in vivo models. Furthermore, RC-3095 has been shown to downregulate the expression of the epidermal growth factor receptor (EGFR), suggesting a mechanism for its anti-proliferative effects. A phase I clinical trial has also been conducted to assess its safety and feasibility in patients with advanced solid malignancies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the canonical bombesin receptor signaling pathway and a typical experimental workflow for characterizing bombesin receptor antagonists.
Caption: Canonical bombesin receptor signaling cascade.
Caption: Workflow for characterizing bombesin receptor antagonists.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key assays used to characterize bombesin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound or RC-3095 for bombesin receptor subtypes.
Materials:
-
Cell membranes from cells expressing the bombesin receptor subtype of interest (e.g., NCI-H1299 cells for NMB-R, PC-3 cells for GRP-R).
-
Radiolabeled ligand (e.g., [125I-Tyr4]bombesin).
-
Unlabeled bombesin (for determining non-specific binding).
-
Test compounds (this compound or RC-3095) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (50-100 µg of protein) with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled bombesin.
-
Incubate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signaling event for bombesin receptors.
Objective: To assess the functional antagonist activity of this compound or RC-3095.
Materials:
-
Cells expressing the bombesin receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist (e.g., NMB for NMB-R, GRP for GRP-R).
-
Test compounds (this compound or RC-3095) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or RC-3095) for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (NMB or GRP) and immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Plot the agonist-induced calcium response as a function of the antagonist concentration to determine the IC50 value for the antagonist.
In Vivo Tumor Growth Inhibition Study
This assay evaluates the in vivo efficacy of the antagonist in a relevant animal model of cancer.
Objective: To determine the anti-tumor efficacy of RC-3095 or this compound in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line that overexpresses the target bombesin receptor (e.g., H-69 SCLC for GRP-R).
-
Test compound (RC-3095 or this compound) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily subcutaneous injections).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the antagonist.
Conclusion
This compound and RC-3095 are powerful and selective antagonists for the NMB and GRP receptors, respectively. The choice between these two compounds should be guided by the specific bombesin receptor subtype of interest in the research question. The experimental protocols provided herein offer a foundation for the robust characterization of these and other novel bombesin receptor modulators, paving the way for a deeper understanding of bombesin signaling in health and disease.
References
- 1. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and selectivity of various natural and synthetic Bombesin related peptide agonists for human and rat bombesin receptors differs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ed.ac.uk [journals.ed.ac.uk]
- 5. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting On-Target vs. Off-Target Effects of PD 168368
In the realm of pharmacological research, the specificity of a small molecule inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. PD 168368 is widely recognized as a potent and selective antagonist for the Neuromedin B Receptor (NMB-R), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including cancer cell proliferation. However, like many targeted compounds, the potential for off-target effects necessitates a rigorous experimental framework to ensure that observed biological outcomes are correctly attributed to the intended mechanism of action. This guide provides a comparative overview of experimental approaches to distinguish the on-target NMB-R antagonism of this compound from its known off-target activities, with a focus on its documented agonism of Formyl-Peptide Receptors (FPRs).
Data Presentation: On-Target vs. Off-Target Activity of this compound
The following table summarizes the known quantitative data for this compound's interaction with its primary on-target receptor and its identified off-target receptors. This direct comparison highlights the compound's high affinity for its intended target and the potent, albeit unrelated, activity at the FPRs.
| Target Family | Target | Interaction Type | Affinity/Potency Metric | Value (nM) | Reference |
| On-Target | |||||
| Bombesin Receptor | Neuromedin B Receptor (NMB-R / BB₁) | Antagonist | Kᵢ | 15 - 45 | [1] |
| IC₅₀ | 96 | [1] | |||
| Off-Target | |||||
| Bombesin Receptor | Gastrin-Releasing Peptide Receptor (GRP-R / BB₂) | Antagonist | IC₅₀ | 3500 | [1] |
| Formyl-Peptide Receptor | FPR1 | Agonist | EC₅₀ | 0.57 | [1] |
| FPR2 | Agonist | EC₅₀ | 0.24 | [1] | |
| FPR3 | Agonist | EC₅₀ | 2.7 |
Signaling Pathways and Experimental Workflows
To visually conceptualize the distinct signaling cascades initiated by this compound's on- and off-target activities, as well as the experimental workflow to dissect these effects, the following diagrams are provided.
Figure 1: On-target vs. Off-target Signaling Pathways of this compound.
Figure 2: Experimental Workflow for Off-Target Effect Deconvolution.
Experimental Protocols
To ensure robust and reproducible results, detailed methodologies for key control experiments are essential. The following protocols outline procedures to validate on-target engagement and identify potential off-target liabilities.
On-Target Validation: NMB-R Knockdown Rescue Experiment
Objective: To determine if the biological effect of this compound is dependent on the presence of its primary target, NMB-R.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., a cancer cell line expressing NMB-R) under standard conditions.
-
Transfection:
-
Plate cells to be 60-70% confluent on the day of transfection.
-
Transfect one group of cells with siRNA specifically targeting NMB-R and a control group with a non-targeting scramble siRNA using a suitable lipid-based transfection reagent.
-
Incubate for 48-72 hours to allow for target protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of cells from both siRNA-treated groups.
-
Perform quantitative PCR (qPCR) to measure NMB-R mRNA levels and Western blotting to measure NMB-R protein levels to confirm successful knockdown.
-
-
Phenotypic Assay:
-
Re-plate the remaining siRNA-treated cells for the specific phenotypic assay (e.g., migration, proliferation).
-
Treat both NMB-R knockdown and scramble control cells with this compound at a relevant concentration (e.g., 100 nM).
-
Include a vehicle control (e.g., DMSO) for both groups.
-
-
Data Analysis:
-
Quantify the phenotypic outcome (e.g., number of migrated cells, cell viability).
-
Expected Result: If the effect of this compound is on-target, its efficacy will be significantly diminished in the NMB-R knockdown cells compared to the scramble control cells.
-
Off-Target Identification: Broad-Panel GPCR Screen (e.g., SafetyScreen44 Panel)
Objective: To proactively identify potential off-target interactions of this compound across a wide range of GPCRs and other common off-targets like ion channels and enzymes.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Assay Submission: Submit the compound to a commercial service provider (e.g., Eurofins Discovery) for screening against a safety panel, such as the SafetyScreen44 panel. This panel typically includes radioligand binding assays for a diverse set of targets.
-
Screening: The service provider will perform the binding assays, typically at a single high concentration of the compound (e.g., 10 µM) in duplicate.
-
Data Analysis:
-
The primary output is the percent inhibition of radioligand binding for each target in the panel.
-
A significant inhibition (typically >50%) is considered a "hit" and indicates a potential interaction.
-
-
Follow-up: For any identified hits, dose-response studies should be performed to determine the affinity (Kᵢ) or potency (IC₅₀) of this compound for the off-target.
Off-Target Validation: Calcium Mobilization Assay for FPR Activation
Objective: To functionally validate the identified off-target agonistic activity of this compound on Formyl-Peptide Receptors.
Methodology:
-
Cell Lines: Use a cell line endogenously expressing FPRs (e.g., human neutrophils) or a cell line stably transfected to express a specific FPR subtype (e.g., FPR1, FPR2, or FPR3).
-
Calcium Dye Loading:
-
Plate the cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
-
Compound Preparation: Prepare a serial dilution of this compound and a known FPR agonist (e.g., fMLP) as a positive control.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells.
-
Inject the different concentrations of this compound, the positive control, and a vehicle control into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the peak ΔF against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal calcium response.
-
Expected Result: A potent, dose-dependent increase in intracellular calcium upon treatment with this compound confirms its agonistic activity at FPRs.
-
By employing a combination of these targeted validation and broad screening methodologies, researchers can confidently delineate the on-target effects of this compound from its off-target activities, leading to more accurate interpretation of experimental data and a clearer understanding of its biological function.
References
Unveiling the Target Profile of PD 168368: A Comparative Guide to its GPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of PD 168368, a potent antagonist of the Neuromedin B receptor, with other G-protein coupled receptors (GPCRs). The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
This compound is a well-characterized nonpeptide antagonist of the Neuromedin B receptor (NMBR), also known as BB1, a member of the bombesin receptor family. While it exhibits high affinity for its primary target, a thorough evaluation of its interactions with other GPCRs is crucial to delineate its specific effects and potential off-target liabilities. This guide summarizes the known binding affinities and functional activities of this compound at various GPCRs, presents detailed experimental protocols for key assays, and illustrates the relevant signaling pathways.
Quantitative Comparison of this compound Activity at Various GPCRs
The selectivity of this compound has been primarily characterized against other members of the bombesin receptor family and, more recently, against the formyl peptide receptor family. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (IC50 for antagonists, EC50 for agonists) of this compound at these receptors.
| Receptor Family | Receptor Subtype | Species | Assay Type | This compound Activity | Reference |
| Bombesin Receptors | Neuromedin B Receptor (NMBR / BB1) | Human, Rat, Mouse | Radioligand Binding | Ki: 15-45 nM | [1] |
| Gastrin-Releasing Peptide Receptor (GRPR / BB2) | Human, Rat, Mouse | Radioligand Binding | 30- to 60-fold lower affinity than for NMBR | [1] | |
| Bombesin Receptor Subtype 3 (BRS-3 / BB3) | Human, Rat, Mouse | Radioligand Binding | >300-fold lower affinity than for NMBR | [1] | |
| Neuromedin B Receptor (NMBR) | Not Specified | Functional (Inhibition) | IC50: 96 nM | [2] | |
| Gastrin-Releasing Peptide Receptor (GRPR) | Not Specified | Functional (Inhibition) | IC50: 3500 nM | [2] | |
| Formyl Peptide Receptors | Formyl Peptide Receptor 1 (FPR1) | Human | Functional (Agonist - Ca2+ mobilization) | EC50: 0.57 nM | |
| Formyl Peptide Receptor 2 (FPR2) | Human | Functional (Agonist - Ca2+ mobilization) | EC50: 0.24 nM | ||
| Formyl Peptide Receptor 3 (FPR3) | Human | Functional (Agonist - Ca2+ mobilization) | EC50: 2.7 nM |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols for characterizing ligand-GPCR interactions. Below are detailed descriptions of the key methodologies used to assess the cross-reactivity of this compound.
Radioligand Binding Assays for Bombesin Receptors
These assays directly measure the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for NMBR, GRPR, and BRS-3.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the receptor of interest (e.g., CHO or 3T3 cells).
-
Radioligand: A radiolabeled ligand with high affinity for the receptor, such as [¹²⁵I]-Tyr4-bombesin, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization for Formyl Peptide Receptors
Functional assays measure the cellular response following receptor activation. Since FPRs are known to couple to Gi, leading to an increase in intracellular calcium upon activation, calcium mobilization assays are a suitable method to determine the agonistic activity of this compound.
Objective: To determine the potency (EC50) of this compound as an agonist for FPR1, FPR2, and FPR3.
General Protocol:
-
Cell Culture: A human myeloid cell line, such as HL-60, which endogenously expresses FPRs, or a cell line recombinantly expressing the specific FPR subtype, is used.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The dye-loaded cells are stimulated with increasing concentrations of the test compound (this compound). A known FPR agonist, such as fMLP, is used as a positive control.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Signaling Pathways
The cross-reactivity of this compound results in the modulation of distinct downstream signaling pathways.
Neuromedin B Receptor (NMBR) Signaling
NMBR is a Gq-coupled GPCR. As an antagonist, this compound blocks the canonical Gq pathway initiated by the endogenous ligand, neuromedin B. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Formyl Peptide Receptor (FPR) Signaling
In contrast to its antagonist activity at NMBR, this compound acts as a potent agonist at FPRs. These receptors are coupled to Gi proteins. Upon activation by this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the dissociated G-protein can activate PLC, resulting in an increase in intracellular calcium, which is the basis of the functional assay described above.
References
Validating PD 168368 Efficacy in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of PD 168368, a potent Neuromedin B Receptor (NMB-R) antagonist, in a new cell line. It addresses the critical off-target effect of this compound as a Formyl Peptide Receptor (FPR) agonist and offers a comparative analysis with alternative NMB-R inhibitors. Detailed experimental protocols and data presentation formats are provided to ensure robust and reliable results.
Introduction to this compound and its Dual Activity
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of the Neuromedin B Receptor (NMB-R), a G-protein coupled receptor (GPCR) involved in cell proliferation, survival, and various physiological processes.[1][2] However, a critical consideration for researchers is its well-documented off-target activity as a potent agonist for Formyl Peptide Receptors (FPRs), another class of GPCRs primarily involved in inflammatory responses and chemotaxis.[3][4] This dual activity necessitates a carefully designed experimental approach to delineate the on-target (NMB-R-mediated) from off-target (FPR-mediated) effects of this compound in any new cell line.
Comparative Analysis of NMB-R Antagonists
To provide a comprehensive assessment of this compound's efficacy, it is recommended to compare its performance with other known NMB-R antagonists. This approach helps to confirm that the observed effects are indeed due to NMB-R inhibition and provides a broader context for the compound's potency and specificity.
| Compound | Target(s) | Mechanism of Action | Reported Cell Line Efficacy | Key Considerations |
| This compound | NMB-R (antagonist), FPRs (agonist) | Competitive antagonist at NMB-R; Agonist at FPR1/FPR2/FPR3.[1] | Inhibits proliferation in C6 glioma cells; Suppresses migration and invasion in MDA-MB-231 breast cancer cells. | Dual activity requires careful experimental design to isolate NMB-R mediated effects. |
| PD176252 | NMB-R (antagonist), GRP-R (antagonist) | Competitive antagonist at both NMB-R and Gastrin-Releasing Peptide Receptor (GRP-R). | Inhibits growth of NCI-H345 and H1299 lung cancer cells. | Broader spectrum of activity on bombesin receptors compared to this compound. |
| RC-3095 | GRP-R (antagonist), NMB-R (antagonist) | Selective antagonist for bombesin/gastrin-releasing peptide receptors. | Inhibits growth of MDA-MB-231 and MCF-7 MIII breast cancer cell lines, and H-69 small cell lung carcinoma. | Primarily targets GRP-R but also shows activity against NMB-R. |
Experimental Workflow for Validating this compound Efficacy
To rigorously validate the efficacy of this compound in a new cell line and to dissect its on-target versus off-target effects, the following experimental workflow is proposed:
Detailed Experimental Protocols
Phase 1: Cell Line Characterization
Objective: To determine the expression levels of NMB-R and FPRs in the new cell line to inform the interpretation of functional data.
Recommended Cell Lines for Comparative Studies:
-
High NMB-R / Low FPR: (Requires screening of candidate cell lines using the protocols below)
-
Low NMB-R / High FPR: U-87 MG (glioblastoma) is a well-documented cell line with high FPR1 expression.
-
NMB-R and FPR expressing: MDA-MB-231 (breast cancer) has been shown to respond to both NMB-R and FPR modulation.
4.1.1. Quantitative Real-Time PCR (RT-qPCR) for NMBR1 and FPR1/2/3 mRNA Expression
-
RNA Extraction: Isolate total RNA from the cell line of interest using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green master mix and validated primers for human NMBR1, FPR1, FPR2, FPR3, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
4.1.2. Western Blot for NMB-R and FPR1 Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against NMB-R and FPR1. Following washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Phase 2: Functional Assays
Objective: To assess the functional effects of this compound on cell viability, migration, and intracellular signaling.
4.2.1. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-range of this compound, PD176252, and RC-3095 for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
4.2.2. Transwell Migration Assay
-
Cell Preparation: Serum-starve cells overnight.
-
Assay Setup: Place cell culture inserts (8 µm pore size) into a 24-well plate. Add chemoattractant (e.g., 10% FBS or specific ligands like Neuromedin B or fMLP) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend serum-starved cells in serum-free media with or without this compound and its comparators and seed into the upper chamber.
-
Incubation: Incubate for a duration appropriate for the cell line's migration rate.
-
Staining and Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view.
Phase 3: Pathway Analysis
Objective: To elucidate the signaling pathways affected by this compound and to differentiate between NMB-R and FPR-mediated effects.
4.3.1. Western Blot for Downstream Signaling
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction and Western Blot: Perform Western blotting as described in 4.1.2.
-
Antibodies: Probe membranes with antibodies against key signaling proteins such as phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, phospho-p38, and total p38.
4.3.2. Differentiating NMB-R and FPR Signaling
-
Specific Agonists:
-
Stimulate cells with Neuromedin B (NMB) to specifically activate the NMB-R pathway.
-
Stimulate cells with fMLP (N-formylmethionyl-leucyl-phenylalanine) to specifically activate the FPR1 pathway.
-
-
Experimental Design:
-
Pre-treat cells with this compound.
-
Stimulate with either NMB or fMLP.
-
Assess downstream signaling (e.g., calcium mobilization, p-ERK) to determine if this compound blocks NMB-induced signaling (confirming NMB-R antagonism) and/or mimics fMLP-induced signaling (confirming FPR agonism).
-
Signaling Pathway Diagrams
Neuromedin B Receptor (NMB-R) Signaling Pathway
Formyl Peptide Receptor (FPR) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The neutrophil extracellular trap-related gene FPR1 (formyl peptide receptor 1) as a potential prognostic and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microenvironment involved in FPR1 expression by human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PD 168368 and Other Peptoid Antagonists for Bombesin Receptors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and methodologies of peptoid antagonists targeting bombesin receptors, with a focus on PD 168368.
This guide provides a detailed comparative analysis of the peptoid antagonist this compound with other relevant peptoid and non-peptoid antagonists targeting the bombesin family of receptors, particularly the neuromedin B receptor (NMB-R, also known as BB1) and the gastrin-releasing peptide receptor (GRP-R, also known as BB2). The information presented herein is intended to assist researchers in selecting appropriate tools for their studies and to provide a foundational understanding of the experimental procedures used to characterize these compounds.
Performance Comparison of Bombesin Receptor Antagonists
The efficacy and selectivity of peptoid antagonists are critical determinants of their utility as research tools and potential therapeutic agents. The following tables summarize the quantitative data for this compound and a selection of other antagonists.
| Antagonist | Receptor Target | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Species/Cell Line | Reference |
| This compound | NMB-R (BB1) | 15-45 | 96 | Human, mouse, rat, frog | [1][2] |
| GRP-R (BB2) | 30-60 fold lower than NMB-R | 3500 | [1][2] | ||
| BRS-3 (BB3) | >300 fold lower than NMB-R | - | [2] | ||
| PD 176252 | NMB-R (BB1) | 0.15 | 50 | ||
| GRP-R (BB2) | 1.0 | - | |||
| PD 165929 | NMB-R (BB1) | 6.3 | 2000 | ||
| GRP-R (BB2) | >10,000 | - | |||
| RC-3095 | GRP-R (BB2) | - | High Affinity | Human (H-69 SCLC cells) | |
| BIM-23127 | NMB-R (BB1) | - | High Affinity | Rat |
Table 1: Comparative Binding Affinities and Functional Antagonism of Selected Bombesin Receptor Antagonists. This table highlights the binding potency (Ki) and functional inhibitory concentration (IC50) of various antagonists against the neuromedin B receptor (NMB-R) and gastrin-releasing peptide receptor (GRP-R).
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Caption: Neuromedin B Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: In Vivo Anti-Tumor Efficacy Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of peptoid antagonists.
Protocol 1: Solid-Phase Submonomer Synthesis of Peptoids
This protocol describes the manual solid-phase synthesis of peptoids, such as this compound, using the submonomer method.
Materials:
-
Rink amide resin
-
N,N'-Dimethylformamide (DMF)
-
4-methylpiperidine
-
Bromoacetic acid
-
N,N'-diisopropylcarbodiimide (DIC)
-
Primary amine corresponding to the desired side chain
-
Trifluoroacetic acid (TFA) for cleavage
-
Fritted syringe or reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a fritted reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% 4-methylpiperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Acylation (Bromoacetylation): Add a solution of bromoacetic acid and DIC in DMF to the resin and allow it to react to form the bromoacetylated resin.
-
Washing: Wash the resin with DMF.
-
Displacement: Add the desired primary amine submonomer in a suitable solvent (e.g., NMP or DMF) to the resin. This reaction displaces the bromide and incorporates the side chain.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 4-7 for each subsequent monomer to be added to the peptoid chain.
-
Cleavage: Once the synthesis is complete, cleave the peptoid from the resin using a cleavage cocktail, typically containing TFA.
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., NMB-R).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cells or tissue homogenates)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [¹²⁵I]NMB)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., CHO or HEK293 cells stably expressing NMB-R)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Agonist for the receptor (e.g., Neuromedin B)
-
Test antagonist (this compound)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed the cells into the microplates and allow them to adhere and grow to an appropriate confluency.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
-
Compound Pre-incubation: Add the test antagonist (this compound) at various concentrations to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.
-
Agonist Injection and Fluorescence Reading: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject the agonist (Neuromedin B) at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the log concentration of the antagonist to determine the IC50 value.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a peptoid antagonist in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line known to express the target receptor (e.g., C6 glioma or Hs746T gastric cancer cells for bombesin receptors)
-
Test antagonist (this compound)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment and control (vehicle) groups.
-
Treatment: Administer the test antagonist (this compound) or vehicle to the respective groups according to a predetermined schedule (e.g., daily subcutaneous injections).
-
Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight and general health of the mice.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group. Further analysis of the tumor tissue (e.g., histology, biomarker analysis) can also be performed.
Conclusion
This compound is a potent and selective peptoid antagonist of the neuromedin B receptor. Its favorable selectivity profile over the GRP receptor and other bombesin receptor subtypes makes it a valuable tool for elucidating the physiological and pathological roles of NMB-R signaling. This guide provides a framework for comparing this compound with other antagonists and for designing and executing key experiments to further characterize its pharmacological properties. The provided protocols offer a starting point for researchers to adapt to their specific experimental needs.
References
Unmasking Off-Target Effects: A Guide to Validating PD 168368 Activity Using FPR Antagonists
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. PD 168368, a potent antagonist of the neuromedin B receptor (NMB-R), also exhibits significant off-target activity as a powerful agonist for Formyl Peptide Receptors (FPRs). This guide provides a comparative framework and detailed experimental protocols to validate and dissect these off-target effects using specific FPR antagonists.
This document outlines the methodologies to differentiate the intended NMB-R-mediated effects of this compound from its off-target actions on FPR1, FPR2, and FPR3. By employing selective FPR antagonists, researchers can effectively block these off-target pathways, thereby isolating and confirming the on-target activity of this compound.
Comparative Pharmacology of this compound and FPR Antagonists
This compound's interaction with FPRs can elicit a range of cellular responses typically associated with inflammation and chemotaxis, such as calcium mobilization, cell migration, and superoxide production. To validate that these effects are indeed mediated by FPRs, specific antagonists can be used to inhibit these actions.
| Compound | Target(s) | Reported Activity | Potency (EC50/IC50/Ki) |
| This compound | NMB-R (On-Target) | Competitive Antagonist | Kᵢ = 15–45 nM[1] |
| FPR1 (Off-Target) | Agonist | EC₅₀ = 0.57 nM[1] | |
| FPR2 (Off-Target) | Agonist | EC₅₀ = 0.24 nM[1] | |
| FPR3 (Off-Target) | Agonist | EC₅₀ = 2.7 nM[1] | |
| Cyclosporin H | FPR1 | Selective Antagonist | IC₅₀ ~80 nM for fMLF-induced Ca²⁺ flux |
| WRW4 | FPR2 (FPRL1) | Selective Antagonist | IC₅₀ ~1 µM for WKYMVm-induced chemotaxis |
| Boc-MLF | FPR (non-selective) | Antagonist | IC₅₀ = 0.63 µM for fMLF-induced superoxide production |
Experimental Protocols for Validating Off-Target Effects
To confirm that the observed FPR-related activities of this compound are indeed off-target effects, the following key experiments can be performed. These protocols are designed to be conducted with and without the presence of selective FPR antagonists.
Intracellular Calcium Mobilization Assay
This assay is a primary method to assess the activation of G-protein coupled receptors like FPRs, which signal through an increase in intracellular calcium.
Principle: FPR activation by an agonist (e.g., this compound) leads to the release of calcium from intracellular stores. This change can be measured using a calcium-sensitive fluorescent dye. An FPR antagonist will block this response.
Methodology:
-
Cell Culture: Use a cell line expressing the FPR of interest (e.g., HL-60 cells which endogenously express FPR1 and FPR2, or transfected HEK293 cells).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-treatment: Pre-incubate the dye-loaded cells with a selective FPR antagonist (e.g., Cyclosporin H for FPR1) for 15-30 minutes. A vehicle control (e.g., DMSO) should be run in parallel.
-
Agonist Stimulation: Add this compound or a known FPR agonist (e.g., fMLF for FPR1) to the cells.
-
Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Compare the calcium flux in cells treated with this compound alone versus those pre-treated with the FPR antagonist. A significant reduction in the calcium signal in the antagonist-treated cells validates that the effect is mediated through the specific FPR.
Chemotaxis Assay
This assay measures the ability of a compound to induce directed cell migration, a hallmark of FPR activation in immune cells.
Principle: FPR agonists are potent chemoattractants for cells like neutrophils. This migratory response can be quantified using a Boyden chamber or similar migration assay system.
Methodology:
-
Cell Isolation: Isolate primary neutrophils from whole blood or use a suitable migratory cell line.
-
Assay Setup: Place a multi-well migration plate with a porous membrane (e.g., Transwell®) in a larger well.
-
Chemoattractant Gradient: In the lower chamber, add this compound or a known chemoattractant (e.g., fMLF) as the chemoattractant. Include wells with a selective FPR antagonist mixed with this compound.
-
Cell Seeding: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate for a sufficient time (e.g., 1-2 hours) to allow for cell migration towards the chemoattractant.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye that binds to cellular DNA.
-
Data Analysis: A significant decrease in cell migration in the presence of the FPR antagonist indicates that the chemotactic effect of this compound is FPR-mediated.
Superoxide Production Assay
This assay measures the activation of the NADPH oxidase complex in phagocytic cells, a key functional response downstream of FPR signaling.
Principle: Activation of FPRs in neutrophils leads to the production of superoxide anions (O₂⁻) as part of the respiratory burst. This can be measured using a colorimetric or fluorometric probe.
Methodology:
-
Cell Preparation: Use freshly isolated human neutrophils.
-
Antagonist Pre-treatment: Pre-incubate the neutrophils with a selective FPR antagonist or vehicle control.
-
Assay Reagent: Add a detection reagent that reacts with superoxide to produce a measurable signal (e.g., cytochrome c reduction or a luminol-based chemiluminescence assay).
-
Stimulation: Add this compound or a known FPR agonist to initiate the respiratory burst.
-
Measurement: Measure the change in absorbance or luminescence over time using a plate reader.
-
Data Analysis: Inhibition of superoxide production in the presence of the FPR antagonist confirms that this functional response to this compound is an off-target effect mediated by FPRs.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams illustrate the FPR signaling pathway and the workflow for validating off-target effects.
Caption: FPR Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Off-Target Validation.
By following these comparative guides and experimental protocols, researchers can effectively delineate the on-target and off-target effects of this compound, leading to a more complete and accurate understanding of its pharmacological profile. This knowledge is crucial for the interpretation of experimental results and for the future development of more selective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of PD 168368: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like PD 168368 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for hazardous waste management is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
As a research chemical, the full toxicological and ecological properties of this compound may not be fully characterized. Therefore, it is imperative to treat this compound as hazardous waste and follow all institutional and local regulations for chemical disposal.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to handle the compound with care in a well-ventilated area, preferably within a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including, but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A properly fitted lab coat
Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In the event of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for proper identification and handling.
| Property | Value |
| Chemical Name | (S)-α-Methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide |
| Molecular Formula | C₃₁H₃₄N₆O₄ |
| Molecular Weight | 554.65 g/mol |
| CAS Number | 204066-82-0 |
| Storage Temperature | +4°C |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
Treat all forms of this compound (solid powder, solutions) and any contaminated materials (e.g., pipette tips, vials, gloves) as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. Do not mix with incompatible chemicals.
2. Waste Collection and Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure, tight-fitting lid.
-
For liquid waste (e.g., solutions in DMSO), use a container designed for liquid hazardous waste.
-
For solid waste (e.g., contaminated vials, PPE), use a designated solid hazardous waste container.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container (accumulation start date).
-
Ensure the label includes the name of the principal investigator and the laboratory location.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover to the disposal personnel.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental work. When preparing solutions of this compound, do so in a chemical fume hood. For weighing the solid compound, use an enclosure to prevent the generation of dust. Always consult your institution's specific safety protocols for handling potent research compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
